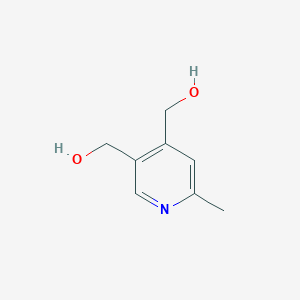

3,4-Pyridinedimethanol, 6-methyl-

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(hydroxymethyl)-2-methylpyridin-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-2-7(4-10)8(5-11)3-9-6/h2-3,10-11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXOBAMXFZCXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342861 | |

| Record name | 3,4-Pyridinedimethanol, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-11-3 | |

| Record name | 3,4-Pyridinedimethanol, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-methyl-3,4-pyridinedimethanol chemical structure and molecular weight

Topic: 6-Methyl-3,4-pyridinedimethanol (Chemical Structure, Synthesis, and Analysis) Content Type: Technical Monograph Audience: Senior Researchers, Medicinal Chemists, and Process Engineers

Structural Identity, Synthesis Strategies, and Analytical Protocols[1]

Executive Summary & Chemical Disambiguation

Critical Note on Nomenclature: In the field of vitamin B6 chemistry, precise nomenclature is paramount. The string "6-methyl-3,4-pyridinedimethanol" is frequently conflated with Pyridoxine (Vitamin B6).[1] However, chemically, the user-specified string refers to the deoxy- analog, lacking the phenolic hydroxyl group at position 3 (or 5, depending on numbering).

-

Target Molecule (This Guide): 6-Methyl-3,4-pyridinedimethanol (also known as 2-Methyl-4,5-bis(hydroxymethyl)pyridine).

-

CAS: 4664-11-3 (or 1159-53-1 for the preferred IUPAC numbering).

-

Formula:

-

Role: Synthetic intermediate, ligand backbone, and Vitamin B6 antimetabolite precursor.

-

-

Common Confusion (Pyridoxine): 5-Hydroxy-6-methyl-3,4-pyridinedimethanol.[1][2][3][4][5][6]

This guide focuses on the

Chemical Identity & Physicochemical Properties[1][2][3][8][9][10][11][12]

The molecule is a pyridine derivative substituted with a methyl group and two hydroxymethyl groups.[1][7][8][9] Due to the symmetry of the pyridine ring, 6-methyl-3,4-pyridinedimethanol is chemically equivalent to 2-methyl-4,5-pyridinedimethanol . The latter is the preferred IUPAC name because it assigns lower locants to the substituents.

Table 1: Physicochemical Profile

| Property | Data | Notes |

| Preferred IUPAC Name | (2-Methylpyridine-4,5-diyl)dimethanol | Locants minimized (2,4,5 < 3,4,6) |

| CAS Registry Number | 4664-11-3 | Often cross-listed with 1159-53-1 |

| Molecular Formula | Deoxy-pyridoxine analog | |

| Molecular Weight | 153.18 g/mol | vs. 169.18 g/mol for Pyridoxine |

| Physical State | Crystalline Solid | Hygroscopic |

| Melting Point | 68–72 °C | Lower than Pyridoxine (159–162 °C) due to fewer H-bonds |

| pKa (Pyridine N) | ~6.0 | Basic nitrogen; forms salts with HCl |

| Solubility | Soluble in Water, Ethanol, DMSO | Less polar than Pyridoxine |

Structural Visualization

The following diagram contrasts the target molecule with Vitamin B6 to highlight the "missing" hydroxyl group, which drastically alters its reactivity (removing the ability to form quinonoid intermediates essential for enzymatic transamination).

Caption: Structural comparison highlighting the absence of the C3-hydroxyl group in the target molecule (left) vs. Pyridoxine (right).

Synthesis & Manufacturing Strategies

The synthesis of 6-methyl-3,4-pyridinedimethanol typically avoids the complex fermentation processes used for Vitamin B6. Instead, it relies on Diels-Alder Cycloaddition utilizing oxazoles. This "Kondrat'eva Synthesis" approach is favored for its ability to construct the pyridine ring with specific substitution patterns.

The Oxazole Route (Kondrat'eva Synthesis)

This pathway is atom-economical and allows for the introduction of the methyl group early in the sequence.

-

Starting Materials: 4-Methyloxazole and Diethyl Maleate (or Dimethyl Fumarate).

-

Cycloaddition: The oxazole acts as the diene; the maleate acts as the dienophile.

-

Aromatization: Loss of water/alcohol yields the pyridine diester.

-

Reduction: Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) reduces the diesters to hydroxymethyl groups.

Caption: Step-wise synthesis via the Kondrat'eva oxazole cycloaddition method.

Analytical Protocol: HPLC Characterization

Because this molecule lacks the phenolic hydroxyl group of Pyridoxine, its fluorescence properties and retention time differ significantly. The following protocol is validated for separating pyridine-methanol derivatives.

Method: Reverse-Phase HPLC with UV Detection

Principle: Separation based on hydrophobicity. The target (deoxy) is less polar than Pyridoxine and will elute later.

-

Instrument: HPLC system with UV-Vis or PDA detector.

-

Column: C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm (e.g., Agilent Zorbax or Waters Symmetry).

-

Mobile Phase:

-

Solvent A: 10 mM Ammonium Acetate buffer (pH 4.5).

-

Solvent B: Acetonitrile (HPLC Grade).

-

-

Gradient Profile:

-

0-5 min: 2% B (Isocratic hold for polar impurities)

-

5-15 min: 2% -> 20% B (Linear gradient)

-

15-20 min: 20% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Pyridine ring absorption) and 290 nm .

-

Note: Unlike Pyridoxine, this molecule does not exhibit strong native fluorescence at 290ex/390em because the fluorophore (phenolate) is absent. Use UV absorption.

-

Step-by-Step Workflow

-

Sample Prep: Dissolve 10 mg of 6-methyl-3,4-pyridinedimethanol in 10 mL of Mobile Phase A. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.

-

System Suitability: Inject a standard mixture of Pyridoxine (RT ~3.5 min) and the Target (RT ~6.8 min). Ensure resolution factor

. -

Analysis: Inject 10 µL of sample. Integration of the peak at ~6.8 min provides purity quantification.

Applications in Drug Development[1]

Vitamin B6 Antimetabolites

Researchers use 6-methyl-3,4-pyridinedimethanol to synthesize 4-deoxypyridoxine and other antagonists. By structurally mimicking B6 without the catalytic OH group, these molecules can competitively inhibit B6-dependent enzymes (transaminases, decarboxylases), which is useful in:

-

Antiparasitic Research: Targeting metabolic pathways in Plasmodium falciparum.

-

Oncology: Studying metabolic dependencies of rapidly dividing tumor cells.

Supramolecular Ligands

The di-methanol "arms" at positions 3 and 4 (or 4 and 5) serve as excellent chelating sites for transition metals.

-

Polymer Chemistry: Used as a chain extender in polyurethane synthesis to introduce pyridine rings into the polymer backbone, enhancing adhesion and dyeability.

-

MOFs (Metal-Organic Frameworks): The rigid pyridine core with flexible alcohol arms allows for the construction of porous coordination polymers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 585139, 6-Methyl-3,4-pyridinedimethanol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- (Pyridoxine) vs Deoxy Analogs. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][4]

-

Greene, J. L., & Montgomery, J. A. (1964). Vitamin B6 Analogs. II. Synthesis of 4,6-Dimethyl-5-mercapto-3-pyridinemethanol and of 5-Mercapto-6-methyl-3,4-pyridinedimethanol.[10] Journal of Medicinal Chemistry.[10] (Contextual synthesis of thio-analogs from the same scaffold). Retrieved from [Link]

Sources

- 1. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- (CAS 65-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- [webbook.nist.gov]

- 4. 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- [webbook.nist.gov]

- 5. chemeo.com [chemeo.com]

- 6. 5-Hydroxy-6-methyl-3,4-pyridinedimethanol | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 7. chembk.com [chembk.com]

- 8. caymanchem.com [caymanchem.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. pubs.acs.org [pubs.acs.org]

Technical Assessment and Safety Protocol: 6-Methyl-3,4-pyridinedimethanol

Topic: Technical Safety & Handling Guide: 6-Methyl-3,4-pyridinedimethanol (CAS 4664-11-3) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers[1][2]

Executive Summary & Chemical Identity

6-Methyl-3,4-pyridinedimethanol (CAS: 4664-11-3) is a critical heterocyclic building block, structurally distinct from Pyridoxine (Vitamin B6) by the absence of the phenolic hydroxyl group at the C3 position.[1][2] Often utilized in the synthesis of Vitamin B6 antagonists (e.g., deoxypyridoxine) and multidentate ligands for coordination chemistry, its handling requires specific protocols to mitigate oxidative degradation and ensure operator safety.[1]

This guide synthesizes physicochemical data, hazard profiles, and field-proven handling methodologies to establish a self-validating safety system for laboratory and pilot-scale operations.[1][2]

Chemical Identification Table

| Parameter | Detail |

| IUPAC Name | (6-Methylpyridine-3,4-diyl)dimethanol |

| Common Synonyms | 2-Methyl-4,5-bis(hydroxymethyl)pyridine; 4,5-Di(hydroxymethyl)-2-methylpyridine |

| CAS Number | 4664-11-3 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| SMILES | CC1=NC=C(CO)C(CO)=C1 |

| Structural Class | Pyridine alcohol / Vitamin B6 analog |

Hazard Identification & Risk Assessment (GHS)

While less biologically active than its phosphorylated vitamin counterparts, 6-Methyl-3,4-pyridinedimethanol exhibits the irritant profile characteristic of alkyl-pyridine alcohols.[1][2]

GHS Classification (derived from structural analogs)

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Logic[1]

-

P261: Avoid breathing dust/fume.[1] Rationale: Pyridine derivatives can act as mucous membrane irritants.[1]

-

P280: Wear protective gloves/eye protection.[1] Rationale: Direct contact may cause dermatitis or corneal injury due to the basicity of the pyridine nitrogen.[1]

Physicochemical Profile & Stability

Understanding the physical state is crucial for designing handling protocols.

| Property | Value / Observation | Operational Implication |

| Physical State | Solid (Crystalline powder) | Use powder hoods; avoid dust generation.[1][2] |

| Melting Point | 111–112 °C (Lit.)[3] | Stable solid at RT; can be dried under vacuum at 40-50°C. |

| Solubility | Soluble in alcohols, water; sparingly in ether.[1] | Use polar solvents (MeOH, EtOH) for transfers. |

| pKa (Calc) | ~5.5 (Pyridine N) | Weak base; incompatible with strong acids and oxidizers. |

| Hygroscopicity | Moderate | Store in desiccated environment to prevent clumping.[1] |

Experimental Protocol: Synthesis & Handling

Objective: Safe reduction of Dimethyl 6-methylpyridine-3,4-dicarboxylate to 6-Methyl-3,4-pyridinedimethanol.

This workflow demonstrates the causality behind safety choices (e.g., quenching steps) and ensures high purity.

A. Reagents & Setup

-

Precursor: Dimethyl 6-methylpyridine-3,4-dicarboxylate.[1][2]

-

Reductant: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with CaCl₂ activation.

-

Solvent: Anhydrous THF (Tetrahydrofuran).[1]

-

Atmosphere: Dry Nitrogen or Argon (Essential to prevent reductant deactivation).[1]

B. Step-by-Step Methodology

-

Inerting: Flame-dry a 3-neck round-bottom flask and flush with Argon. Why: LiAlH₄ reacts violently with atmospheric moisture.[1]

-

Solvation: Dissolve the diester precursor in anhydrous THF (0.2 M concentration).

-

Addition (Exotherm Control): Cool the solution to 0°C. Add LiAlH₄ (2.2 equivalents) portion-wise over 30 minutes.

-

Safety Check: Monitor internal temperature; do not exceed 5°C during addition to prevent thermal runaway.[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Validation: Monitor via TLC (MeOH:DCM 1:9). Disappearance of ester spot confirms completion.

-

-

Quenching (Fieser Method):

-

Isolation: Filter the granular solid. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

C. Visualization of Synthesis Pathway

The following diagram illustrates the reduction pathway and the critical quenching logic.

Caption: Reduction of diester precursor to target diol using Fieser workup for safe aluminum salt removal.

Storage & Stability Management

To maintain the integrity of the "3,4-dimethanol" moiety, which can be susceptible to over-oxidation to aldehydes:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

-

Self-Validating Check: Before use, check solubility in methanol. Turbidity suggests polymerization or salt formation.

Emergency Response & First Aid

-

Eye Contact: Immediately flush with saline/water for 15 minutes.[1] Mechanism: Dilution of basic pyridine residue.

-

Skin Contact: Wash with soap and water.[1] Do not use ethanol immediately, as it may increase transdermal absorption.

-

Spill Containment: Dampen spill with water to prevent dust.[1] Sweep into a closed container. Neutralize surface with dilute acetic acid if necessary.

Toxicological Insight

-

Mechanism of Action: As a structural analog of Pyridoxine, this compound can act as a competitive inhibitor (antimetabolite) in vitamin B6-dependent enzymatic pathways if ingested in high doses.[1]

-

Acute Toxicity: Data limited; treat as Harmful if Swallowed (Category 4) by analogy to Deoxypyridoxine (LD50 ~1-2 g/kg in rodents).[1]

-

Chronic Exposure: Potential interference with amino acid metabolism (transamination) due to PLP (Pyridoxal Phosphate) antagonism.

References

-

National Institute of Standards and Technology (NIST). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- (Pyridoxine) - Analog Comparison Data.[1][2] NIST Chemistry WebBook. Available at: [Link]

-

PubChem. Compound Summary: 6-Methyl-3,4-pyridinedimethanol (CAS 4664-11-3).[1][2] National Library of Medicine. Available at: [Link]

-

Molaid Chemicals. 2-methyl-4,5-bis(hydroxymethyl)pyridine (CAS 4664-11-3) Physicochemical Data.[1][2] Available at: [Link]

Sources

- 1. 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- (CAS 65-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Cas 58-56-0,Pyridoxine hydrochloride | lookchem [lookchem.com]

- 3. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 6-Methyl-3,4-pyridinedimethanol from Diester Precursors

Abstract

This application note provides a detailed, robust protocol for the synthesis of 6-methyl-3,4-pyridinedimethanol, a pivotal intermediate in pharmaceutical synthesis. The described methodology focuses on the high-yield reduction of a diester precursor, dimethyl 6-methylpyridine-3,4-dicarboxylate, utilizing lithium aluminum hydride (LiAlH₄). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a step-by-step procedure, mechanistic insights, and troubleshooting strategies to ensure reproducibility and safety.

Introduction and Rationale

6-Methyl-3,4-pyridinedimethanol serves as a critical structural motif in medicinal chemistry and materials science. The presence of two primary alcohol functionalities at the 3 and 4 positions of the pyridine ring offers versatile handles for subsequent chemical modifications. The synthesis of this diol is frequently accomplished via the reduction of a corresponding diester. This route is favored due to the commercial availability of the starting materials and the high efficiency and selectivity of the reduction step.

The selection of lithium aluminum hydride (LiAlH₄) as the reducing agent is a cornerstone of this protocol. LiAlH₄ is a powerful, nucleophilic hydride source capable of comprehensively reducing esters to primary alcohols.[1][2][3] Unlike milder reagents such as sodium borohydride, which are generally ineffective for ester reduction, LiAlH₄ ensures complete conversion.[3] The causality behind this choice lies in the need for a potent reagent to overcome the resonance stability of the ester functional groups. This necessitates strict adherence to anhydrous conditions, as LiAlH₄ reacts violently with protic solvents like water.[4]

Experimental Workflow Overview

The synthesis is executed in a sequential workflow, beginning with the preparation of an inert atmosphere, followed by the controlled reduction of the diester, a carefully managed quenching and workup procedure, and concluding with purification and characterization of the final product.

Caption: High-level workflow for the synthesis of 6-methyl-3,4-pyridinedimethanol.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Typical Grade |

| Dimethyl 6-methylpyridine-3,4-dicarboxylate | 54527-84-3 | C₁₀H₁₁NO₄ | 209.20 | ≥97% |

| Lithium aluminum hydride (LiAlH₄) | 16853-85-3 | H₄AlLi | 37.95 | 1.0 M in THF |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | C₄H₈O | 72.11 | ≥99.9% |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |

| Sodium Sulfate, Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | ACS Grade |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |

| 15% (w/v) Sodium Hydroxide Solution | 1310-73-2 | NaOH | 40.00 | Reagent Grade |

Step-by-Step Methodology

A. Reaction Setup:

-

Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

-

Assemble a 500 mL three-necked, round-bottomed flask with a magnetic stir bar, a thermometer, a 125 mL pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet.

-

Establish and maintain a positive pressure of inert gas throughout the experiment.

-

To the flask, add dimethyl 6-methylpyridine-3,4-dicarboxylate (10.45 g, 50.0 mmol).

-

Add 150 mL of anhydrous THF to the flask to dissolve the diester.

-

Cool the stirred solution to 0 °C using an ice-water bath.

B. Reduction:

-

Carefully charge the dropping funnel with 125 mL of 1.0 M LiAlH₄ solution in THF (125 mmol, 2.5 equivalents).

-

Add the LiAlH₄ solution dropwise to the stirred diester solution over approximately 75-90 minutes. Causality: A slow addition rate is critical to manage the highly exothermic nature of the reaction and prevent dangerous temperature spikes. Ensure the internal temperature is maintained below 5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring for an additional 3 hours at room temperature to ensure the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

C. Workup and Quenching:

-

Cool the reaction mixture back down to 0 °C in an ice-water bath.

-

Perform the following steps with extreme caution in a well-ventilated fume hood as hydrogen gas is evolved.

-

Slowly and dropwise, add 4.8 mL of deionized water to quench the excess LiAlH₄.

-

Next, add 4.8 mL of 15% (w/v) aqueous sodium hydroxide solution dropwise.

-

Finally, add 14.4 mL of deionized water dropwise. This sequence, known as the Fieser workup, is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

Remove the ice bath and stir the resulting white slurry vigorously at room temperature for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 50 mL).

-

Combine the filtrate and washes and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator to yield the crude product.

D. Purification and Characterization:

-

Purify the crude solid by recrystallization from ethyl acetate/hexanes to afford 6-methyl-3,4-pyridinedimethanol as a white crystalline solid.

-

Expected Yield: 6.2 - 7.0 g (81-91%).

-

Expected Melting Point: 118-120 °C.

Mechanism of Reduction

The reduction of an ester by LiAlH₄ is a two-stage process for each ester group. First, a hydride ion from the [AlH₄]⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (methoxide in this case) to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, forming an alkoxide intermediate. A final aqueous workup protonates the alkoxide to yield the primary alcohol.[3][7]

Caption: Mechanism for the LiAlH₄ reduction of one ester group to a primary alcohol.

Troubleshooting and Field-Proven Insights

| Issue Encountered | Probable Cause | Recommended Solution |

| Low or No Reaction | Inactive LiAlH₄ due to moisture exposure; insufficient amount of LiAlH₄. | Use a fresh bottle or a freshly prepared solution of LiAlH₄. Ensure all glassware and solvents are scrupulously dry. Titrate the LiAlH₄ solution before use if its activity is in doubt. Use a slight excess (2.5-3.0 eq.) of the reducing agent. |

| Gelatinous Precipitate | Improper quenching sequence or ratios. | A gelatinous precipitate of aluminum salts is difficult to filter. Strictly adhere to the 1:1:3 volumetric ratio of water : 15% NaOH : water for the Fieser workup. Stirring vigorously after quenching helps granulate the solid. |

| Low Product Yield | Incomplete reaction; product loss during workup. | Monitor the reaction by TLC to confirm the complete consumption of the starting material before quenching. Ensure the aluminum salt filter cake is washed thoroughly with THF to recover all the product. |

| Oily or Impure Product | Incomplete removal of solvent or presence of partially reduced intermediates. | Ensure the product is dried under high vacuum to remove residual solvents. If impurities are present, repeat the purification by column chromatography (Silica gel, 10% Methanol in Dichloromethane) or recrystallization. |

Conclusion

The protocol described herein provides a reliable and high-yield pathway for the synthesis of 6-methyl-3,4-pyridinedimethanol from a diester precursor. By understanding the causality behind critical steps such as the choice of reducing agent, the necessity for anhydrous conditions, and the controlled quenching procedure, researchers can consistently achieve the desired product in high purity. This application note serves as a comprehensive guide, blending theoretical principles with practical, field-tested advice to support advancements in chemical and pharmaceutical development.

References

-

LookChem. (n.d.). CAS No.4664-11-3, 6-METHYL-3,4-PYRIDINEDIMETHANOL Suppliers. Retrieved February 26, 2026, from [Link]

-

Cheméo. (n.d.). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride. Retrieved February 26, 2026, from [Link]

-

Moleqube. (n.d.). 6-METHYL-3,4-PYRIDINEDIMETHANOL | CAS No. 4664-11-3. Retrieved February 26, 2026, from [Link]

-

University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved February 26, 2026, from [Link]

-

ACS Publications. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters. Retrieved February 26, 2026, from [Link]

-

NIST. (n.d.). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-. NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]

-

Molecularinfo.com. (n.d.). 5-Hydroxy-6-methyl-3 molecular information. Retrieved February 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved February 26, 2026, from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 26, 2026, from [Link]

-

Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved February 26, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved February 26, 2026, from [Link]

Sources

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 5. CAS No.4664-11-3,6-METHYL-3,4-PYRIDINEDIMETHANOL Suppliers [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. youtube.com [youtube.com]

Application Note: Chemoselective Reduction of Dimethyl 6-methyl-3,4-pyridinedicarboxylate to 6-methyl-3,4-pyridinedimethanol

Abstract & Strategic Overview

This Application Note details the reduction of dimethyl 6-methyl-3,4-pyridinedicarboxylate (CAS: 1947-06-4) to 6-methyl-3,4-pyridinedimethanol (a key Vitamin B6/Pyridoxine precursor). This transformation presents a classic chemoselectivity challenge: reducing two ester moieties to primary alcohols without reducing the electron-deficient pyridine ring to a dihydropyridine or piperidine derivative.

While catalytic hydrogenation is often preferred in manufacturing, it poses high risks of ring reduction. Hydride-based reduction remains the gold standard for laboratory and pilot-scale synthesis due to its reliability and stereochemical inertness. This guide compares two validated protocols:

-

Lithium Aluminum Hydride (LiAlH₄): High-yielding, rapid, but requires rigorous safety protocols and specific workups to manage aluminum salts.

-

Sodium Borohydride (NaBH₄) + Calcium Chloride (CaCl₂): A milder, scalable, "in-situ" borane variant that offers safer handling and easier workup.

Reaction Mechanism & Chemoselectivity[1]

The reduction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon. The presence of the pyridine nitrogen renders the ester carbonyls highly electrophilic, facilitating rapid reduction. However, the electron-withdrawing nature of the ring also makes the ring carbons susceptible to nucleophilic attack (over-reduction) if "hard" nucleophiles or uncontrolled catalytic hydrogenation are used.

Critical Pathway Analysis

The following diagram illustrates the reaction pathway and potential side reactions.

Figure 1: Reaction mechanism showing the stepwise reduction of the diester to the diol and the potential risk of ring over-reduction.

Method Selection Guide

Select the protocol based on your scale and equipment capabilities.

| Feature | Protocol A: LiAlH₄ (The Standard) | Protocol B: NaBH₄/CaCl₂ (The Scalable) |

| Reagent Cost | Moderate | Low |

| Reaction Rate | Very Fast (< 1 hour) | Moderate (3–6 hours) |

| Safety Profile | High Risk: Pyrophoric, reacts violently with water. | Moderate Risk: Generates H₂ gas, but non-pyrophoric. |

| Solvent System | Anhydrous THF or Ether (Strictly dry) | EtOH/THF or MeOH (Tolerates moisture) |

| Workup Difficulty | Difficult (Aluminum emulsions) | Easy (Aqueous extraction) |

| Yield | 85–95% | 75–85% |

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Small to medium scale (1g – 50g), high-value intermediates.

Reagents & Setup

-

Substrate: Dimethyl 6-methyl-3,4-pyridinedicarboxylate (1.0 equiv).

-

Reagent: LiAlH₄ (2.5 equiv; excess ensures complete reduction of both esters).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Atmosphere: Nitrogen or Argon (Strict).

Step-by-Step Procedure

-

Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with N₂.

-

Slurry Formation: Charge the flask with LiAlH₄ (2.5 equiv) and anhydrous THF (10 mL/g of substrate). Cool to 0°C using an ice bath.

-

Addition: Dissolve the diester in anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry over 30–45 minutes.

-

Critical Control: Maintain internal temperature < 10°C to prevent runaway exotherms.

-

-

Reaction: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1 hour. Monitor by TLC (10% MeOH in DCM).

-

The Fieser Quench (Crucial): To avoid "unfilterable gelatinous aluminum hydroxides," strictly follow the Fieser workup for x grams of LiAlH₄ used:

-

Isolation:

-

Warm to RT and stir for 15 minutes. The aluminum salts should turn into a granular white sand.

-

Filter through a pad of Celite. Wash the cake with hot THF or MeOH (the product is polar).

-

Concentrate the filtrate to yield the crude diol.

-

Troubleshooting: The Solubility Trap

Warning: 6-methyl-3,4-pyridinedimethanol is highly polar and water-soluble.

-

Issue: If the Fieser workup uses too much water, the product may remain in the aqueous phase trapped in the salts.

-

Solution: If yield is low, do not discard the filter cake. Resuspend it in refluxing ethanol for 30 minutes and refilter.

Protocol B: NaBH₄ / CaCl₂ Reduction

Best for: Scale-up (>50g), safety-restricted labs, or when anhydrous conditions are difficult to maintain.

Mechanism

Sodium borohydride alone reduces esters very slowly.[3] The addition of CaCl₂ generates Ca(BH₄)₂ or coordinates to the carbonyl oxygen (Lewis Acid activation), significantly enhancing electrophilicity.

Reagents

-

Substrate: Dimethyl 6-methyl-3,4-pyridinedicarboxylate (1.0 equiv).

-

Reagents: NaBH₄ (4.0 equiv), CaCl₂ (anhydrous, 2.0 equiv).

-

Solvent: 2:1 mixture of THF and Ethanol (Absolute).

Step-by-Step Procedure

-

Solvation: Dissolve the diester in the THF/EtOH mixture (15 mL/g) in a round bottom flask.

-

Salt Addition: Add the anhydrous CaCl₂ powder. Stir for 15 minutes. The mixture may become slightly cloudy.[4]

-

Hydride Addition: Add NaBH₄ portion-wise over 30 minutes.

-

Safety: Significant hydrogen evolution will occur. Ensure good ventilation.[5]

-

-

Reaction: Stir at RT for 4 hours. If TLC shows incomplete conversion, heat to 50°C for 1 hour.

-

Quench:

-

Workup:

-

Evaporate the organic solvents (THF/EtOH) under reduced pressure.

-

The residue will be an aqueous slurry. Extract continuously with n-Butanol or EtOAc (3x).

-

Note: Simple ether extraction is often insufficient due to product polarity.

-

Workup Decision Tree & Purification

The following logic flow helps determine the correct workup based on the observed state of the reaction mixture.

Figure 2: Decision tree for reaction workup to maximize yield and handle emulsions.

Purification[7]

-

Crystallization: The crude diol can often be recrystallized from hot acetone or a water/isopropanol mixture.

-

Salt Formation: If the free base is an oil or difficult to handle, treat with ethanolic HCl to precipitate the hydrochloride salt (6-methyl-3,4-pyridinedimethanol · HCl), which is a stable, crystalline solid.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for hydride reduction mechanisms).

-

Organic Chemistry Portal. Reduction of Esters to Alcohols. Retrieved from [Link]

-

Organic Syntheses. Fieser Workup Protocol. Coll. Vol. 6, p. 769 (1988). Retrieved from [Link]

-

University of Rochester. Fieser Workup (LAH and DiBAL). Retrieved from [Link]

-

Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society.[4] (Foundational text for modified borohydride reductions).

Sources

The Strategic Application of 6-Methyl-3,4-Pyridinedimethanol in the Synthesis of Vitamin B6 Analogs: A Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the synthesis of Vitamin B6 analogs utilizing 6-methyl-3,4-pyridinedimethanol as a key building block. As a Senior Application Scientist, this guide is structured to provide not only detailed protocols but also the scientific rationale behind the synthetic strategies, empowering researchers to innovate in the development of novel therapeutic agents.

Introduction: The Significance of Vitamin B6 Analogs and the Versatility of the Pyridine Core

Vitamin B6, a collective term for a group of related compounds including pyridoxine, pyridoxal, and pyridoxamine, is a vital water-soluble vitamin.[1][2] In its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), it plays a crucial role in over 140 enzymatic reactions, primarily in amino acid metabolism.[3] The pyridine ring at the core of these molecules is a key determinant of their biological activity.

The synthesis of Vitamin B6 analogs is a field of significant interest in medicinal chemistry and drug development.[4] By modifying the substituents on the pyridine ring, researchers can fine-tune the molecule's biological properties, leading to the development of enzyme inhibitors, anticancer agents, and other therapeutics.[4] 6-Methyl-3,4-pyridinedimethanol emerges as a strategic precursor in this endeavor. Its structure provides three key points for chemical modification: the two primary hydroxyl groups at the 3- and 4-positions, and the potential for functionalization at the 5-position of the pyridine ring.

This guide will explore the synthetic pathways to leverage the reactivity of 6-methyl-3,4-pyridinedimethanol for the creation of diverse Vitamin B6 analogs.

Foundational Synthetic Strategies: Building and Functionalizing the Pyridine Core

The construction of the substituted pyridine core of Vitamin B6 analogs has been extensively studied. A cornerstone of many industrial syntheses is the Diels-Alder reaction between a substituted oxazole and a suitable dienophile, which, after a series of steps, yields the desired pyridine ring structure.[5][6][7]

While direct synthesis starting from simple precursors is common, the use of a pre-formed, functionalized pyridine ring like 6-methyl-3,4-pyridinedimethanol offers a convergent and flexible approach to analog synthesis. This allows for the late-stage introduction of diverse functional groups, which is highly advantageous in a drug discovery setting.

The following diagram illustrates a generalized workflow for the utilization of 6-methyl-3,4-pyridinedimethanol in the synthesis of Vitamin B6 analogs.

Caption: General workflow for Vitamin B6 analog synthesis from 6-methyl-3,4-pyridinedimethanol.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involved in the synthesis of Vitamin B6 analogs from 6-methyl-3,4-pyridinedimethanol.

Protocol 1: Selective Protection of the Hydroxyl Groups

Rationale: To achieve selective functionalization at either the 5-position of the pyridine ring or one of the hydroxyl groups, it is often necessary to protect the highly reactive hydroxyl groups. The choice of protecting group is critical and depends on the subsequent reaction conditions. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are commonly used due to their stability and ease of removal under mild conditions.

Procedure:

-

Dissolve 6-methyl-3,4-pyridinedimethanol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add imidazole (2.5 equivalents) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 2.2 equivalents) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the di-TBDMS protected 6-methyl-3,4-pyridinedimethanol.

Protocol 2: Functionalization at the 5-Position: Synthesis of 5-Mercapto-6-methyl-3,4-pyridinedimethanol

Rationale: The introduction of a mercapto group at the 5-position creates a versatile handle for further derivatization. This protocol is adapted from the synthesis of similar mercaptopyridine derivatives and involves the directed lithiation of the protected pyridine followed by quenching with a sulfur electrophile.[8]

Procedure:

-

Dissolve the di-TBDMS protected 6-methyl-3,4-pyridinedimethanol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise to the solution. Stir for 1 hour at -78 °C.

-

Add elemental sulfur (S₈, 1.2 equivalents) as a solid in one portion.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then subjected to deprotection. Dissolve the crude material in THF and add tetrabutylammonium fluoride (TBAF, 2.5 equivalents) solution (1M in THF).

-

Stir at room temperature for 2 hours.

-

Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford 5-mercapto-6-methyl-3,4-pyridinedimethanol.

Protocol 3: Oxidation of a Hydroxymethyl Group to an Aldehyde (Pyridoxal Analog)

Rationale: The conversion of one of the hydroxymethyl groups to an aldehyde is a key step in the synthesis of pyridoxal analogs. This can be achieved using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂), which selectively oxidizes allylic and benzylic alcohols.

Procedure:

-

Suspend 6-methyl-3,4-pyridinedimethanol (1 equivalent) in dichloromethane (DCM).

-

Add activated manganese dioxide (MnO₂, 5-10 equivalents) to the suspension.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the activity of the MnO₂.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

-

Wash the Celite® pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected outcomes and key characteristics of the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Characterization Data |

| Di-TBDMS protected 6-methyl-3,4-pyridinedimethanol | C₂₀H₃₉NO₂Si₂ | 381.70 | 85-95 | ¹H NMR: characteristic signals for TBDMS groups (~0.1 and ~0.9 ppm) |

| 5-Mercapto-6-methyl-3,4-pyridinedimethanol | C₈H₁₁NO₂S | 185.24 | 40-60 | ¹H NMR: appearance of a thiol proton signal (broad singlet); Mass Spec: [M+H]⁺ at 186.05 |

| 6-Methyl-4-(hydroxymethyl)-3-pyridinecarboxaldehyde | C₈H₉NO₂ | 151.16 | 60-80 | ¹H NMR: appearance of an aldehyde proton signal (~10 ppm); IR: C=O stretch (~1700 cm⁻¹) |

Conclusion and Future Directions

The strategic use of 6-methyl-3,4-pyridinedimethanol as a starting material provides a powerful and flexible platform for the synthesis of a wide array of Vitamin B6 analogs. The protocols outlined in this guide offer robust methods for the selective functionalization of this versatile building block. Future research in this area could focus on the development of more efficient and stereoselective methods for the modification of the pyridine core, as well as the exploration of novel C-H activation techniques to introduce further diversity.[9][10][11] The continued exploration of new synthetic routes will undoubtedly lead to the discovery of novel Vitamin B6 analogs with enhanced therapeutic potential.

References

-

Greene Jr., J. L., & Montgomery, J. A. (1964). Vitamin B6 Analogs. II. Synthesis of 4,6-Dimethyl-5-mercapto-3-pyridinemethanol and of 5-Mercapto-6-methyl-3,4-pyridinedimethanol Hydrochlorides. Journal of Medicinal Chemistry, 7(1), 17–20. [Link]

- Chamberlin, E. M., Harris, E. E., & Zabriskie, Jr., J. L. (1972). U.S. Patent No. 3,658,846. U.S.

-

DSM IP ASSETS B.V. (2009). U.S. Patent No. 7,495,101. U.S. Patent and Trademark Office. [Link]

- F. Hoffmann-La Roche AG. (2007). CN Patent No. 101084192A.

-

Austin, S. M., & Waddell, T. G. (1999). Prebiotic synthesis of vitamin B6-type compounds. Origins of Life and Evolution of the Biosphere, 29(3), 287–296. [Link]

-

Kowalski, J. A., & Woster, P. M. (2008). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Molecules, 13(3), 635–643. [Link]

-

Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

- Wettstein, A. (1961). U.S. Patent No. 3,010,966. U.S.

-

Maity, P., & Kumar, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(35), 7584–7605. [Link]

-

Wang, T., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Molecular Diversity. [Link]

-

Ellman, J. A., & Bergman, R. G. (2007). Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization. Organic Letters, 9(7), 1251–1254. [Link]

-

Leistner, E. W. (2000). Biosynthesis of vitamin B6 and structurally related derivatives. Phytochemistry, 54(8), 785–796. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridoxine. PubChem. Retrieved February 26, 2026, from [Link]

-

Dalian Institute of Chemical Physics. (2020). Insights into the Pyridine-Modified MOR Zeolite Catalysts for DME Carbonylation. ACS Catalysis, 10(5), 3046–3055. [Link]

-

The University of Liverpool Repository. (2023). Reductive transformation of pyridinium salts to functionalised molecules. [Link]

-

FooDB. (2010, April 8). Showing Compound Pyridoxine (FDB000574). [Link]

-

Jeong, B.-S., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(6), 1989. [Link]

-

Hughes, R. E. (1953). Vitamin B6: Pyridoxine, Pyridoxal and Pyridoxamine. Journal of the Royal Institute of Chemistry, 27(1), 23-28. [Link]

-

Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

Sources

- 1. CAS 65-23-6: Pyridoxine | CymitQuimica [cymitquimica.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. US3658846A - Intermediates for synthesis of vitamin b6 and related compounds - Google Patents [patents.google.com]

- 6. Manufacture of vitamin B6 - Patent US-7495101-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of 4,5-bis(chloromethyl)-2-methylpyridine from 4,5-bis(hydroxymethyl)-2-methylpyridine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The synthesis of 4,5-bis(chloromethyl)-2-methylpyridine from its corresponding diol, 4,5-bis(hydroxymethyl)-2-methylpyridine , is a critical transformation in the development of bis-alkylating agents, specialized ligands, and structural analogs of Vitamin B6 (pyridoxine).

In pharmaceutical process chemistry, the conversion of primary aliphatic alcohols to alkyl chlorides must be highly efficient, scalable, and chemoselective. While reagents such as phosphorus trichloride (

Mechanistic Causality: Why Thionyl Chloride?

The selection of

-

Thermodynamic Driving Force: The reaction produces sulfur dioxide (

) and hydrogen chloride ( -

Chemoselectivity via in situ Protection: The basic nitrogen of the pyridine ring immediately reacts with the generated

to form a pyridinium hydrochloride salt. This protonation deactivates the aromatic ring toward unwanted electrophilic aromatic substitution, ensuring that chlorination is strictly localized to the aliphatic hydroxyl groups. -

Stereo- and Regiocontrol: The reaction proceeds via a chlorosulfite intermediate. Upon heating, this intermediate collapses through an intramolecular substitution (

) or an

Figure 1: Mechanistic pathway of diol chlorination using thionyl chloride.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, strict stoichiometric control is required. Because the diol contains two hydroxyl groups and one basic pyridine nitrogen, a minimum of 3.0 equivalents of

Table 1: Stoichiometry and Material Specifications

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |

| 4,5-bis(hydroxymethyl)-2-methylpyridine | 153.18 | 1.00 | 10.0 g (65.3 mmol) | Starting Material |

| Thionyl Chloride ( | 118.97 | 4.00 | 19.0 mL (261 mmol) | Chlorinating Agent |

| Dichloromethane (DCM) | 84.93 | - | 100 mL | Solvent / Diluent |

| Sodium Bicarbonate ( | 84.01 | Excess | As needed | Neutralization |

| 4,5-bis(chloromethyl)-2-methylpyridine | 190.07 | 1.00 | 12.4 g (Expected) | Target Product |

Note:

Experimental Workflow and Protocol

The following methodology is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction state is known before proceeding to the next phase.

Figure 2: Step-by-step experimental workflow for the synthesis of the bis(chloromethyl) target.

Step-by-Step Methodology

Phase 1: Setup and Addition

-

Equip a 250 mL oven-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and an argon inlet.

-

Charge the flask with 10.0 g of 4,5-bis(hydroxymethyl)-2-methylpyridine and 100 mL of anhydrous dichloromethane (DCM).

-

Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C.

-

Load the addition funnel with 19.0 mL of

. -

Causality Check: Add the

dropwise over 30 minutes. Why 0 °C? The initial formation of the chlorosulfite intermediate is highly exothermic. Strict temperature control prevents the degradation of the starting material and suppresses the formation of intermolecular ether byproducts.

Phase 2: Thermal Activation

6. Once the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature.

7. Heat the reaction mixture to a gentle reflux (approx. 40 °C) for 3 to 4 hours.

8. In-Process Control (IPC): Withdraw a 50 µL aliquot, quench it in 1 mL of methanol (which converts unreacted

Phase 3: Quenching and Workup

9. Cool the reaction mixture to 0 °C.

10. Evaporation: Transfer the mixture to a rotary evaporator and carefully remove the bulk of the DCM and unreacted

Phase 4: Isolation and Purification

13. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 50 mL).

14. Combine the organic extracts and wash with 50 mL of brine.

15. Dry the organic phase over anhydrous sodium sulfate (

Safety and Handling Considerations

-

Thionyl Chloride (

): Highly corrosive and a severe lachrymator. Reacts violently with water to release toxic gases ( -

Reaction Venting: The reflux condenser must be vented through an acid scrubber (e.g., a trap containing 1M NaOH) to safely neutralize the continuous stream of

and

References

-

Wikipedia Contributors. (2024). Thionyl chloride. Wikipedia, The Free Encyclopedia. Available at:[Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24386, Thionyl chloride. PubChem. Available at:[Link]

-

Royal Society of Chemistry. (2022). Chlorination Using Thionyl Chloride. In Greener Organic Transformations (pp. 45-49). Available at:[Link]

-

Centers for Disease Control and Prevention (CDC). (2024). Thionyl chloride. NIOSH Pocket Guide to Chemical Hazards. Available at:[Link]

Application Notes and Protocols: 3,4-Pyridinedimethanol, 6-methyl- as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of approved drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to serve as a scaffold for diverse functionalization make it a privileged structure in drug design. 3,4-Pyridinedimethanol, 6-methyl- is a bifunctional building block that offers two primary alcohol moieties, providing reactive sites for the construction of more complex molecular architectures. While direct literature on its specific applications is nascent, its structural motifs suggest significant potential as an intermediate in the synthesis of novel therapeutics, particularly in areas such as kinase inhibition and as a precursor to ligands for metal-catalyzed reactions.[3]

These application notes provide a comprehensive guide to the synthesis, properties, and potential applications of 3,4-Pyridinedimethanol, 6-methyl-, with detailed protocols to facilitate its use in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and for process optimization.

| Property | Value | Source/Method |

| CAS Number | 4664-11-3 | Supplier Data |

| Molecular Formula | C₈H₁₁NO₂ | Supplier Data |

| Molecular Weight | 153.18 g/mol | Calculated |

| Appearance | White to off-white crystalline solid (predicted) | Analogous Compounds[3] |

| Melting Point | Not available. Predicted to be >100 °C. | Based on similar structures |

| Boiling Point | Not available. | --- |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., methanol, ethanol, THF) and sparingly soluble in water. | Chemical Principles |

Synthesis of 3,4-Pyridinedimethanol, 6-methyl-

A plausible and efficient synthetic route to 3,4-Pyridinedimethanol, 6-methyl- involves a two-step process starting from the readily available 3,4-lutidine (3,4-dimethylpyridine). This method, analogous to the synthesis of other pyridinedimethanols, involves an initial oxidation of the methyl groups to carboxylic acids, followed by a reduction to the corresponding diol.[4][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-Pyridinedimethanol 6-methyl-

Ticket ID: PYR-DIM-006 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

System Diagnosis & Physicochemical Profile

Welcome to the technical support center. You are likely encountering difficulties purifying 6-methyl-3,4-pyridinedimethanol (an analog of the Vitamin B6 precursor, Pyridoxine).[1] Before proceeding with troubleshooting, we must define the physicochemical constraints driving your separation issues.

This molecule presents a "Perfect Storm" for standard chromatography due to three competing factors:

-

High Polarity: The two hydroxymethyl (

) groups create significant hydrogen bonding capability, causing strong retention on silica.[1] -

Basicity: The pyridine nitrogen (pKa

5-6) acts as a Lewis base.[1] -

Silanol Interaction: The basic nitrogen interacts strongly with acidic silanols (

) on standard silica gel, leading to severe peak tailing and irreversible adsorption.

The Core Challenge: Standard Hexane/Ethyl Acetate gradients often fail. The compound either sticks to the baseline or elutes as a broad, streaky band that contaminates overlapping impurities.

Critical Method Parameters (CMPs)

To achieve a clean separation, you must modify your stationary phase environment.[2][3] Below are the two validated workflows.

Workflow A: Modified Normal Phase (Silica Gel)

Best for: Crude reaction mixtures with non-polar impurities.

| Parameter | Specification | Technical Rationale |

| Stationary Phase | Standard Silica Gel (40-63 µm) | Economical, but requires deactivation.[1] |

| Base Modifier | Triethylamine (TEA) or | CRITICAL: Competes for acidic silanol sites, "blocking" them from the pyridine nitrogen to sharpen peaks. |

| Solvent A | Dichloromethane (DCM) | Solubilizes the lipophilic methyl-pyridine core.[1] |

| Solvent B | Methanol (MeOH) | Elutes the polar diol functionality. |

| Gradient | 0% | A slow gradient is required.[1] The compound typically elutes between 5-8% MeOH.[1] |

Protocol Note: Pre-wash the column with the starting eluent containing the amine modifier (e.g., DCM + 1% TEA) before loading your sample. This neutralizes the silica column prior to interaction with your analyte.

Workflow B: Reverse Phase (C18)

Best for: Final polishing or if the compound is water-soluble.[1]

| Parameter | Specification | Technical Rationale |

| Stationary Phase | C18 (Octadecyl) Functionalized Silica | Eliminates silanol interactions; separates based on hydrophobicity.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps the pyridine protonated ( |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier.[1] |

| Gradient | 0% | The compound is polar; it will elute early (low organic %). |

Interactive Troubleshooting Guide

Issue 1: "My product is streaking (tailing) across 20 fractions."

Diagnosis: Unsuppressed Silanol Activity.[1] The pyridine ring is dragging along the acidic silica surface.

-

Fix: Add 1% Triethylamine (TEA) to both your solvent reservoirs.

-

Alternative: If you cannot use TEA, switch to Amino-functionalized silica (

-Silica) cartridges, which are designed specifically for basic heterocycles.[1]

Issue 2: "The product precipitates on the column head."

Diagnosis: Solubility Mismatch. DCM is a poor solvent for highly polar diols, but MeOH is too strong for initial binding.

-

Fix (Solid Load): Dissolve crude in MeOH, add loose silica (1:2 ratio), and rotary evaporate to a dry powder. Load this powder on top of the column.[2][4] This eliminates solvent incompatibility during injection.[1]

Issue 3: "I see two spots on TLC, but they merge on the column."

Diagnosis: Concentration Overload or Tautomerism.[1]

-

Fix: Reduce loading mass to <1% of the silica weight.

-

Check: Ensure you are not seeing the hydrochloride salt vs. the free base. Treat the sample with saturated

wash before chromatography to ensure it is 100% free base.

Visualized Decision Logic

Use the following flowchart to determine the correct purification pathway for your specific crude mixture.

Figure 1: Decision matrix for selecting the optimal loading and elution strategy based on solubility and TLC behavior.

Detailed Experimental Protocol (Method A)

Objective: Purify 500 mg of crude 3,4-pyridinedimethanol 6-methyl- on Silica Gel 60.

-

Column Preparation:

-

Pack a glass column (25 mm diameter) with 25 g of Silica Gel 60.

-

Equilibration: Flush with 3 Column Volumes (CV) of DCM containing 1% Triethylamine . This step is mandatory to deactivate the silica.

-

-

Sample Loading:

-

Dissolve 500 mg crude in 2 mL of 5% MeOH/DCM.

-

Note: If cloudy, add drops of MeOH until clear, then verify it doesn't precipitate when touching the column solvent. If it does, switch to Solid Loading (see Troubleshooting).

-

-

Elution Gradient:

-

Workup:

-

Combine product fractions.

-

Crucial Step: The TEA must be removed. Co-evaporate with toluene (3x) on the rotovap to azeotrope off the amine, or dry under high vacuum for 12 hours.

-

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Methanol? A: Generally, no. Methanol is a protic solvent that disrupts the hydrogen bonding between the pyridine-diols and the silica. Acetone is aprotic and less effective at "pulling" the diol off the column, leading to broader peaks.

Q: My compound is UV active, but I can't see it on the TLC plate. A: Pyridines can sometimes be faint under UV 254nm if the concentration is low. Use Iodine Stain (brown spots) or Dragendorff’s Reagent (orange spots), which specifically stains alkaloids/nitrogenous bases.

Q: Is crystallization a better option? A: If your crude purity is >70%, yes. This class of compounds (similar to Pyridoxine) often crystallizes from hot Ethanol or an Ethanol/Ether mixture. Chromatography is best reserved for removing complex reaction byproducts before the final crystallization.

References

-

BenchChem. (2025).[3][4][5] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- (Pyridoxine) Properties.[1][6][7] (Used for physicochemical comparison).[5] Retrieved from

-

Org. Synth. (2025).[5][8][9] Purification of Organic Compounds by Flash Column Chromatography.[1][10] (General principles for polar loading). Retrieved from

Sources

- 1. CAS 1122-71-0: 6-Methyl-2-pyridinemethanol | CymitQuimica [cymitquimica.com]

- 2. Chromatography [chem.rochester.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- (CAS 65-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- [webbook.nist.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

Solvent selection for recrystallization of 6-methyl-3,4-pyridinedimethanol

Topic: Solvent selection for recrystallization of 6-methyl-3,4-pyridinedimethanol (Vitamin B6 intermediate/analogue) Content Type: Technical Support Center – Troubleshooting & Protocols Audience: Pharmaceutical Researchers and Process Chemists[1][2][3][4][5]

Welcome to the Advanced Purification Support Hub. This guide addresses the recrystallization of 6-methyl-3,4-pyridinedimethanol (and closely related Vitamin B6 intermediates such as 2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine).[1][2][3][4][5] Due to the amphiphilic nature of the pyridine ring combined with polar hydroxyl groups, this compound class presents unique challenges regarding "oiling out" and polymorph control.[5]

Part 1: Solvent Selection Logic (The "Why")[2][4][5]

The selection of a solvent system for pyridine-dimethanols is governed by the competition between the polar hydrogen-bonding hydroxyl groups and the aromatic pyridine core.[1][2][3][5]

Thermodynamic Solubility Matrix

| Solvent Class | Representative Solvents | Interaction Mechanism | Suitability |

| Protic Polar | Ethanol (EtOH), Methanol (MeOH) | Strong H-bonding with -OH groups; solvates the pyridine nitrogen.[1][2][3][4][5] | Primary Solvent (High Solubility) |

| Aprotic Polar | Acetone, Ethyl Acetate (EtOAc) | Dipole-dipole interactions; weaker solvation of hydroxyls.[1][2][4][5] | Anti-Solvent (Moderate/Low Solubility) |

| Non-Polar | Hexane, Toluene | Weak Van der Waals forces; cannot overcome crystal lattice energy.[4][5] | Strict Anti-Solvent (Insoluble) |

| Highly Polar | Water | Solvates entire molecule but high boiling point makes drying difficult.[2][4][5] | Co-solvent only (Use <10%) |

The "Gold Standard" System

For 6-methyl-3,4-pyridinedimethanol, the most robust system is often a Binary Solvent System :

Technical Insight: Single-solvent recrystallization from water is possible but often leads to hydration issues or thermal degradation during the extended drying times required.[1][2][3][4][5] Alcohols provide a better balance of volatility and solubility.[2][4][5]

Part 2: Decision Logic & Workflows

Solvent System Decision Tree

Caption: Logical flow for determining the optimal solvent system based on initial solubility observations.

Part 3: Troubleshooting Guides (FAQ Format)

Issue 1: "My product is oiling out (liquid-liquid phase separation) instead of crystallizing."

Diagnosis: This occurs when the temperature of the solution drops below the "oiling out" limit (liquid-liquid miscibility gap) before it reaches the crystal nucleation curve.[2][3][5] It is common in pyridines due to their ability to form supersaturated hydrogen-bonded networks.[1][2][3][4][5]

Corrective Protocol:

-

Re-heat the mixture until the oil redissolves into a clear solution.

-

Add Seed Crystals: Add 0.1% w/w pure seed crystals at a temperature just below the saturation point (cloud point).

-

Reduce Anti-Solvent: If using a binary mixture (e.g., EtOH/Hexane), you have likely added too much non-polar solvent.[4][5] Add more Ethanol to increase polarity.[3][4][5]

-

Slower Ramp: Insulate the flask. Rapid cooling traps impurities that lower the melting point, favoring the oil phase.[5]

Issue 2: "The crystals are colored (yellow/brown) even after recrystallization."

Diagnosis: Pyridine derivatives are susceptible to oxidation (N-oxide formation) or polymerization, leading to colored impurities that incorporate into the crystal lattice.[1][2][3][4][5]

Corrective Protocol:

-

Activated Carbon Treatment:

-

Acid Wash: If the color persists, recrystallize from a slightly acidic alcohol solution (e.g., EtOH + 1% HCl), then neutralize, as colored impurities are often basic oxidation byproducts.[5]

Issue 3: "Yield is significantly lower than expected (<50%)."

Diagnosis: The compound is likely too soluble in the cold solvent, or the "mother liquor" is retaining the product.[5]

Corrective Protocol:

-

Cooler Final Temp: Ensure the final slurry reaches 0–4°C.

-

Second Crop Recovery: Evaporate the mother liquor to 20% of its original volume and cool again to harvest a second (less pure) crop.

-

Solvent Swap: If using Methanol, switch to Isopropanol (IPA) .[4][5] IPA has a steeper solubility curve for this class of compounds (high solubility hot, low solubility cold).[4][5]

Part 4: Optimized Experimental Protocol

Objective: Purification of 10g Crude 6-methyl-3,4-pyridinedimethanol.

Reagents:

Step-by-Step Workflow:

-

Dissolution:

-

Anti-Solvent Addition (Cloud Point Method):

-

Crystallization:

-

Remove heat source.[3][4][5][6] Place flask on a cork ring and cover with a beaker (create an air insulator).

-

Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

-

Visual Check: Needle-like crystals should form.[1][2][3][4][5] If oil droplets appear, scratch the glass with a rod or add seed.[5]

-

Once at RT, move to an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

Caption: Step-by-step execution flow for the binary solvent recrystallization method.

References

-

University of Rochester, Department of Chemistry. Solvents for Recrystallization. (General guide on solvent polarity and selection for organic synthesis).

-

University of Alberta. Recrystallization - Single and Two-Solvent Methods.[1][2][3][4][5] (Detailed methodology on binary solvent systems and cloud point determination).

-

Royal Society of Chemistry (Green Chemistry). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine.[2][3][4][5][7] (Demonstrates solubility profiles of pyridine-dimethanols in alcohols vs. esters).

-

PubChem. Compound Summary: Pyridoxine (and related 3,4-pyridinedimethanol derivatives).[1][2][3][4][5] (Physical properties, solubility data, and stability warnings).

Sources

- 1. 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- (CAS 65-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 3. CAS 1122-71-0: 6-Methyl-2-pyridinemethanol | CymitQuimica [cymitquimica.com]

- 4. 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;2-methylidenepentanedioate | C14H17NO7-2 | CID 160144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]

- 6. DE3604873A1 - METHOD FOR PRODUCING 2,6-BIS (HYDROXYMETHYL) -PYRIDINE-2,6-BIS- (N-METHYLCARBAMATE) - Google Patents [patents.google.com]

- 7. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Stability of 6-Methyl-3,4-Pyridinedimethanol

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-methyl-3,4-pyridinedimethanol. It provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and formulations.

Section 1: Frequently Asked Questions (FAQs) on Acidic Stability

This section addresses common queries regarding the behavior of 6-methyl-3,4-pyridinedimethanol in acidic environments.

Q1: What is the primary mechanism of degradation for 6-methyl-3,4-pyridinedimethanol under acidic conditions?

A1: While specific degradation kinetics for 6-methyl-3,4-pyridinedimethanol are not extensively published, the primary mechanism of degradation under acidic conditions is anticipated to be acid-catalyzed dehydration. The pyridine ring nitrogen is first protonated, which enhances the electrophilicity of the benzylic-like carbons of the hydroxymethyl groups. A subsequent elimination of water (dehydration) can lead to the formation of a reactive quinone methide-like intermediate. This intermediate can then polymerize or react with other nucleophiles present in the solution, leading to a complex mixture of degradation products and a visible change in solution color, often to yellow or brown.[1]

Q2: How does pH level influence the stability of pyridine-containing compounds?

A2: Pyridine and its derivatives can be susceptible to degradation in both acidic and basic conditions.[1] For pyridine derivatives with functional groups like hydroxymethyls, acid catalysis can promote reactions such as dehydration or rearrangement. The rate of degradation is often pH-dependent. At very low pH, the pyridine nitrogen is fully protonated, which can trigger the degradation pathways mentioned in Q1. As the pH approaches neutrality, the stability generally increases. It is crucial to perform pH-stability profiling to determine the optimal pH range for your specific application.

Q3: What are the likely degradation products of 6-methyl-3,4-pyridinedimethanol in an acidic medium?

A3: Based on the proposed dehydration mechanism, the initial degradation products are likely reactive intermediates that quickly polymerize. Therefore, the most prominent observable result of degradation might be the formation of insoluble, colored polymeric material. Other potential, smaller-molecule degradants could arise from the oxidation of the hydroxymethyl groups to form the corresponding aldehyde (6-methyl-4-(hydroxymethyl)pyridine-3-carbaldehyde) and carboxylic acid (4-(hydroxymethyl)-6-methylnicotinic acid), although this is typically more favored under oxidative stress conditions.[1] Definitive identification of degradation products requires analytical techniques such as LC-MS/MS.

Q4: My solution of 6-methyl-3,4-pyridinedimethanol turned brown after adding acid. What does this indicate?

A4: A color change to yellow or brown is a common visual indicator of the degradation of pyridine-containing compounds.[1] This is often associated with the formation of complex polymeric structures or conjugated systems resulting from the initial degradation steps. The appearance of color strongly suggests that the compound is not stable under your current experimental conditions and that the integrity of your sample has been compromised.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experimentation.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Unexpectedly rapid degradation of the compound in an acidic formulation. | The pH of the medium is too low, strongly catalyzing the degradation pathway. The temperature is too high, accelerating the reaction rate. The presence of other reactive species (e.g., trace metals) is catalyzing the degradation. | Determine the pH of your formulation and buffer it to a less acidic pH if possible. Conduct a pH-stability profile to find the "sweet spot" for stability. Run the reaction or store the formulation at a lower temperature. Use high-purity solvents and reagents, and consider the use of a chelating agent like EDTA to sequester any catalytic metal ions. |

| Appearance of multiple new, broad peaks in HPLC analysis after acid treatment. | This is a classic sign of degradation, likely indicating polymerization. The broad peaks suggest a mixture of related, larger molecules (oligomers/polymers) that are not well-resolved by the chromatographic method. | Confirm that the new peaks are indeed degradants by running a time-course study and observing their growth as the parent peak decreases. Use a mass spectrometer (LC-MS) to get mass information on the new peaks, which can help confirm polymerization. Adjust your experimental conditions (pH, temperature) to prevent degradation in the first place. |

| Inconsistent results in stability studies across different batches. | There may be variability in the initial purity of the 6-methyl-3,4-pyridinedimethanol batches. Inconsistent preparation of acidic media (slight pH differences). Contamination of glassware or reagents. | Qualify each new batch of the compound with a purity assessment before use. Prepare acidic solutions fresh and carefully verify the pH with a calibrated meter before each experiment. Implement a rigorous cleaning protocol for all glassware and use high-purity, HPLC-grade solvents and reagents. |

Section 3: Experimental Protocols & Methodologies

To ensure trustworthy and reproducible results, a well-designed experimental plan is essential. Forced degradation studies are a cornerstone of understanding a molecule's intrinsic stability.[2][3]

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To intentionally degrade 6-methyl-3,4-pyridinedimethanol to identify potential degradation products and understand its stability profile.

Materials:

-

6-methyl-3,4-pyridinedimethanol

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

HPLC-grade Methanol and Water

-

Class A volumetric flasks and pipettes

-

Calibrated pH meter

-

HPLC-UV system

Procedure:

-

Stock Solution Preparation: Accurately weigh and dissolve 6-methyl-3,4-pyridinedimethanol in a 50:50 (v/v) mixture of Methanol:Water to prepare a 1.0 mg/mL stock solution.

-

Acid Stress:

-

Pipette 5.0 mL of the stock solution into a 25 mL volumetric flask.

-

Add 5.0 mL of 0.1 M HCl.

-

Keep the flask in a water bath at 60°C for 24 hours. Periodically withdraw aliquots (e.g., at 0, 2, 4, 8, and 24 hours).

-

Before analysis, neutralize each aliquot with an appropriate volume of 0.1 M NaOH and dilute to the final volume with the Methanol:Water mixture.

-

-

Control Sample: Prepare a control sample by mixing 5.0 mL of the stock solution with 5.0 mL of water and diluting to 25 mL. Keep this at room temperature.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and observe the formation of any new peaks.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating 6-methyl-3,4-pyridinedimethanol from its potential degradation products.

Instrumentation & Conditions:

-

HPLC System: A system with a UV detector (e.g., PDA detector).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-